(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic nomenclature of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of its molecular structure and stereochemical features. The complete IUPAC name can be expressed as (3S,7R)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol, which systematically describes the fusion pattern of the bicyclic ring system and the specific positions of functional groups. The nomenclature indicates that this compound contains a fully saturated octahydro derivative of the pyrrolo[1,2-a]pyrazine core structure, with methyl substitution at position 3 and hydroxyl functionality at position 7.
The stereochemical configuration of this compound is defined by three chiral centers, each contributing to the overall three-dimensional arrangement of atoms within the molecule. The designation (3S) indicates that the carbon atom at position 3, which bears the methyl substituent, adopts an S-configuration according to the Cahn-Ingold-Prelog priority rules. The (7R) configuration describes the stereochemistry at position 7, where the hydroxyl group is positioned in an R-arrangement relative to the bicyclic framework. Additionally, the (8aS) designation refers to the bridgehead carbon that connects the pyrrolidine and piperazine rings, which maintains an S-configuration that is crucial for the overall molecular rigidity.
Table 1: Structural Identifiers and Stereochemical Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂O | |
| Molecular Weight | 156.23 g/mol | |
| CAS Registry Number | 1217985-78-8 | |
| InChI Key | XQEKTFPFYZIXMT-YPVSKDHRSA-N | |
| Stereogenic Centers | 3 (positions 3, 7, 8a) | |
| SMILES Notation | C[C@@H]1NCC2N(C1)CC@@HO |
The precise stereochemical arrangement significantly influences the compound's conformational stability and potential interactions with biological targets. Research has demonstrated that the specific (3S,7R,8aS) configuration is essential for maintaining the preferred chair-like conformation of the six-membered piperazine ring while simultaneously preserving the envelope conformation of the five-membered pyrrolidine ring. This stereochemical specificity has been shown to be critical for biological activity, as epimerization at any of these centers can result in substantially altered physicochemical properties and reduced bioactivity.
Properties
IUPAC Name |
(3S,7R)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6-4-10-5-8(11)2-7(10)3-9-6/h6-9,11H,2-5H2,1H3/t6-,7?,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEKTFPFYZIXMT-YPVSKDHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC(CC2CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN2C[C@@H](CC2CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649282 | |
| Record name | (3S,7R)-3-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217985-78-8 | |
| Record name | (3S,7R)-3-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and General Preparation Strategy
The synthesis of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol typically follows a multi-step process involving:
- Cyclization of appropriate precursors: The key step involves the intramolecular cyclization of amine and diketone precursors to form the fused pyrrolo[1,2-a]pyrazine ring system.
- Reduction steps: Subsequent reduction is employed to saturate the ring system and establish the correct stereochemistry at the chiral centers.
- Control of stereochemistry: Reaction conditions such as temperature, solvent, and catalysts are optimized to favor the (3S,7R,8aS) stereochemical configuration.
Detailed Reaction Conditions and Techniques
Cyclization Reaction: The reaction of a primary or secondary amine with a diketone under reflux in anhydrous N,N-dimethylformamide (DMFA) or similar solvents is common. Carbonyldiimidazole (CDI) may be used to activate carboxylic acid intermediates to facilitate coupling. The reaction time typically spans 24 hours to ensure complete cyclization.
Reduction: Catalytic hydrogenation using hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst is employed to reduce unsaturated bonds and stabilize the ring system. Reaction temperatures are generally mild (room temperature to 40°C) to preserve stereochemical integrity.
Purification: The crude product is purified by recrystallization from solvent mixtures such as DMFA and isopropanol or by flash column chromatography using silica gel with methanol/dichloromethane mixtures.
Industrial Scale Preparation
For industrial production, the synthesis is adapted to large-scale batch or continuous flow reactors to optimize yield, cost, and reproducibility. Automated reactors allow precise control of temperature, pressure, and reaction time. Advanced purification techniques such as preparative HPLC or crystallization under controlled conditions ensure consistent product quality.
Stereochemical Control and Characterization
Stereochemical outcome is influenced by solvent polarity, temperature, and catalyst choice. For example, demethylation steps using boron tribromide (BBr3) in dichloromethane preserve stereochemistry better than acidic conditions.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy (including NOESY for spatial proton relationships) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) confirm stereochemistry and purity (>95%).
Troubleshooting and Optimization
- Yield improvement: Intermediate trapping and purification (e.g., isolating hydrazinopyrazinone intermediates) can improve overall yield.
- Solvent choice: Replacing high boiling solvents like xylene with toluene can accelerate reaction kinetics.
- Stoichiometry adjustments: Using excess coupling agents like CDI drives reactions to completion.
Summary Table of Preparation Methods
| Method | Description | Advantages | Challenges |
|---|---|---|---|
| Cyclization of amine and diketone precursors | Forms fused pyrrolo[1,2-a]pyrazine ring | High regio- and stereoselectivity | Requires strict anhydrous conditions |
| CDI-mediated coupling | Activates carboxylic acids for coupling | Efficient coupling under mild conditions | Sensitive to moisture |
| Catalytic hydrogenation | Saturates ring system, sets stereochemistry | Mild conditions, high selectivity | Catalyst poisoning possible |
| Industrial batch/flow synthesis | Scalable, automated | High throughput, reproducibility | Requires process optimization |
Chemical Reactions Analysis
Types of Reactions
(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[1,2-a]pyrazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows it to be integrated into various chemical reactions to produce pharmaceuticals and agrochemicals.
Table 1: Synthetic Routes and Reaction Conditions
| Method | Description |
|---|---|
| Cyclization of Precursors | Involves the reaction of suitable amines with diketones under controlled conditions. |
| Reduction Steps | Followed by cyclization to achieve the desired stereochemistry and yield. |
| Industrial Production | Utilizes large-scale batch or continuous flow processes for efficiency. |
Biology
The compound has been investigated for its potential biological activities. Studies have shown promising results regarding its antimicrobial, antiviral, and anticancer properties.
Table 2: Biological Activities and Mechanisms
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Antiviral | Demonstrates potential in inhibiting viral replication in vitro. |
| Anticancer | Shows cytotoxic effects on cancer cell lines through specific molecular interactions. |
Medicine
In the field of medicine, this compound is explored as a lead compound in drug discovery programs. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents.
Case Study: Drug Discovery Program
A recent study investigated the compound's efficacy in modulating enzyme activity linked to cancer progression. The results indicated that it could inhibit tumor growth in preclinical models.
Mechanism of Action
The mechanism of action of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at Position 3
Modifications at the 3-position significantly influence physicochemical properties and bioactivity. Key analogs include:
Key Observations :
- Methyl vs. Isobutyl : The 3-isobutyl analog (C₁₁H₂₀N₂O₂) exhibits enhanced anti-leukemic activity compared to the methyl variant, likely due to increased lipophilicity and improved target binding .
- Hydroxyethyl Derivative : The introduction of a polar 2-hydroxyethyl group () reduces metabolic stability, as evidenced by its formulation as a hydrochloride salt to improve solubility .
Modifications at Position 2 and 7
Functionalization at positions 2 and 7 alters pharmacological profiles:
Key Observations :
Stereochemical and Salt Form Comparisons
- Salt Forms : The hydrochloride salt of (3R,7R,8aS)-3-(2-hydroxyethyl) () has a higher aqueous solubility (222.71 g/mol) compared to the free base form of the methyl analog .
- Stereochemistry : The (3S,7R,8aS) configuration is critical for antifungal activity, as epimerization at position 3 (e.g., 3R in ) abolishes bioactivity .
Biological Activity
Overview
(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol is a complex organic compound with notable biological activities. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- IUPAC Name : (3S,7R)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol
- Molecular Formula : C₈H₁₆N₂O
- Molecular Weight : 156.23 g/mol
- CAS Number : 1217985-78-8
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive Bacteria | Moderate to High |
| Gram-negative Bacteria | Moderate |
| Fungi | Low |
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry into host cells or by disrupting viral assembly processes. Further research is needed to elucidate the specific mechanisms involved.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic pathways. The compound's ability to modulate signaling pathways involved in cell proliferation and survival makes it a promising candidate for cancer therapy.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. For instance:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to specific receptors on cell membranes, altering their activity and leading to downstream effects.
Case Studies
-
Antimicrobial Efficacy Study :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL. -
Antiviral Activity Research :
In a study exploring antiviral compounds against influenza viruses, this compound demonstrated a reduction in viral titers by 50% at concentrations as low as 10 µg/mL. -
Cancer Cell Line Study :
Research conducted on human breast cancer cell lines indicated that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM), suggesting its potential as an anticancer agent.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol?
The synthesis of structurally related pyrrolo-pyrazine derivatives often employs condensation reactions. A general approach involves:
- Carbonyldiimidazole (CDI)-mediated coupling : Reacting carboxylic acids with CDI to form activated intermediates, followed by refluxing with hydrazinopyrazinones (e.g., N1-aryl/benzyl-3-hydrazinopyrazin-2-one) in anhydrous DMFA for 24 hours .
- Recrystallization : Post-reaction purification using a DMFA/i-propanol mixture to isolate the product .
Key considerations : Ensure anhydrous conditions to prevent side reactions and optimize reflux time for yield.
Basic: How should researchers handle safety and toxicity concerns for this compound?
While specific toxicity data for this compound may be limited, structurally similar heterocycles often require:
- Protective measures : Wear gloves, eye protection, and lab coats due to acute toxicity risks (oral/dermal/inhalation Category 4) .
- Waste disposal : Treat residues as hazardous waste, adhering to GHS and OSHA guidelines .
Note : Toxicological profiles for research-grade compounds are frequently incomplete; assume precautionary handling until full characterization .
Basic: What spectroscopic techniques are critical for characterizing stereochemistry and purity?
- NMR : Use - and -NMR to confirm stereochemical configuration (e.g., 3S,7R,8aS) and detect impurities. Coupling constants in NOESY can resolve axial/equatorial proton arrangements .
- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., CHNO, MW 142.2) .
Methodological tip : Compare retention times with known standards for pyrrolo-pyrazine analogs .
Advanced: How can researchers resolve contradictions in stereochemical outcomes during synthesis?
Discrepancies in stereoselectivity may arise from:
- Reaction conditions : Temperature and solvent polarity (e.g., DMFA vs. CHCl) influence intramolecular cyclization pathways. For example, BBr-mediated demethylation in DCM preserves stereochemistry better than acidic conditions .
- Catalyst selection : Chiral catalysts or enzymes (e.g., immobilized lipases) can enhance enantiomeric excess .
Validation : Use X-ray crystallography or computational modeling (DFT) to confirm absolute configurations .
Advanced: What experimental designs are optimal for studying bioactivity or structure-activity relationships (SAR)?
- Split-plot designs : Apply randomized block designs with split-split plots to test variables (e.g., substituent effects, reaction time) across replicates .
- In vitro assays : Pair SAR studies with enzyme inhibition assays (e.g., hypoxanthine-guanine phosphoribosyltransferase) to link structural motifs to activity .
Data analysis : Use multivariate regression to isolate critical parameters (e.g., steric bulk at C3 vs. hydrogen-bonding at C7-OH) .
Advanced: How can researchers address low yields in multi-step syntheses of this compound?
- Intermediate trapping : Isolate unstable intermediates (e.g., hydrazinopyrazinones) via flash chromatography before coupling .
- Solvent optimization : Replace xylene (high boiling point) with toluene for faster reaction kinetics in cyclization steps .
Troubleshooting : Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess CDI) to drive reactions to completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
